

# Spectroscopic Profile of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-(4-Benzhydrylpiperazin-1-yl)ethanol**, a molecule of interest in medicinal chemistry and drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Molecular Structure and Properties

- IUPAC Name: **2-(4-Benzhydrylpiperazin-1-yl)ethanol**
- CAS Number: 10527-64-7[1][2]
- Molecular Formula: C<sub>19</sub>H<sub>24</sub>N<sub>2</sub>O[1]
- Molecular Weight: 296.41 g/mol [1]

## Spectroscopic Data

The structural elucidation and confirmation of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** are primarily achieved through a combination of NMR, IR, and MS techniques. The data presented

herein has been compiled from available literature and spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-(4-Benzhydrylpiperazin-1-yl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.16–7.49	m	10H	Aromatic protons (Ar-H) of the two phenyl rings
5.10	s	1H	Benzhydryl methine proton (CH)
3.58	t	4H	Piperazine methylene protons ( $\text{CH}_2$ )
3.32	t	2H	Ethanol methylene protons ( $\text{CH}_2$ )
2.5-2.7	m	4H	Piperazine methylene protons ( $\text{CH}_2$ ) adjacent to ethanol group
3.65	t	2H	Ethanol methylene protons ( $\text{CH}_2\text{-OH}$ )
-OH	br s	1H	Hydroxyl proton

Data sourced from publicly available spectral information.[3]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-(4-Benzhydrylpiperazin-1-yl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
142.8	Quaternary aromatic carbons
128.5	Aromatic CH
127.8	Aromatic CH
127.0	Aromatic CH
73.89	Benzhydryl methine carbon (CH)
72.0	Ethanol carbon (CH <sub>2</sub> -OH)
59.5	Ethanol carbon (piperazine-CH <sub>2</sub> )
54.1–56.9	Piperazine carbons (CH <sub>2</sub> )

Data sourced from publicly available spectral information.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. While a full spectrum is not publicly available, the expected key vibrational bands are listed below.

Table 3: Characteristic IR Absorption Bands for **2-(4-Benzhydrylpiperazin-1-yl)ethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydroxyl group)
3080-3020	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch (piperazine and ethanol)
1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
1150-1050	Strong	C-N stretch (piperazine)
1050-1000	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **2-(4-Benzhydrylpiperazin-1-yl)ethanol**

Technique	Mode	Observed m/z	Assignment
Electrospray Ionization (ESI)	Positive	297.2	[M+H] <sup>+</sup>
Electrospray Ionization (ESI)	Positive	319.2	[M+Na] <sup>+</sup>

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.<sup>[3]</sup>

## Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide for researchers.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-(4-Benzhydrylpiperazin-1-yl)ethanol**.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field strength spectrometer.

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: -2 to 12 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher (corresponding to the  $^1\text{H}$  frequency).
  - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Spectral Width: 0 to 200 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Perform baseline correction.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Reference the spectrum to the TMS signal at 0 ppm.

## IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (FT-IR):
  - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.
- Data Processing:
  - The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
  - Identify and label the major absorption peaks.

## Mass Spectrometry Protocol

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - A small amount of formic acid or ammonium acetate may be added to promote ionization in positive ion mode.
- Instrument Parameters (ESI-MS):
  - Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Capillary Voltage: 3-5 kV.
- Drying Gas ( $\text{N}_2$ ): Set to an appropriate flow rate and temperature to desolvate the ions.
- Mass Range: Scan a mass range that includes the expected molecular ion (e.g.,  $m/z$  100-500).
- Data Processing:
  - The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.
  - Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$ ) and any other significant adducts or fragments.

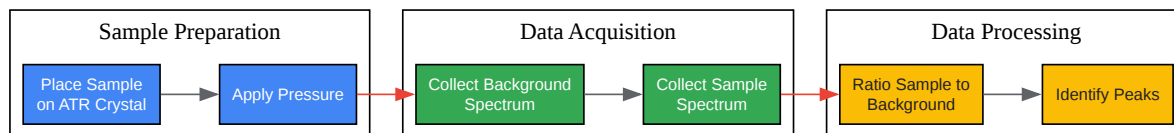
## Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.



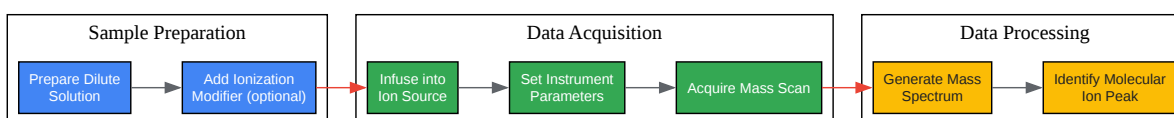
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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for FT-IR Spectroscopic Analysis.



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Caption: Workflow for ESI-MS Analysis.

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## References

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